(4-Bromo-3-methoxyphenyl)cyanamide
Description
(4-Bromo-3-methoxyphenyl)cyanamide is a synthetic cyanamide derivative characterized by a bromine atom and a methoxy group substituted at the 4- and 3-positions of the phenyl ring, respectively. Cyanamides, in general, are nitrogen-containing compounds with the functional group $-\text{NH}-\text{C≡N}$, and their bioactivity often depends on substituents attached to the aromatic ring. For example, cyanamide itself has agricultural applications due to its phytotoxic and pathogen-inhibiting properties , and natural cyanamide biosynthesis in plants involves L-canavanine as a precursor .
Properties
CAS No. |
921631-69-8 |
|---|---|
Molecular Formula |
C8H7BrN2O |
Molecular Weight |
227.06 g/mol |
IUPAC Name |
(4-bromo-3-methoxyphenyl)cyanamide |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-4-6(11-5-10)2-3-7(8)9/h2-4,11H,1H3 |
InChI Key |
QXLVETJHQBOUGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC#N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyanamide (Parent Compound)
Cyanamide ($ \text{H}_2\text{N}-\text{C≡N} $) serves as the foundational structure for derivatives like (4-Bromo-3-methoxyphenyl)cyanamide. Key differences include:
- Bioactivity : Cyanamide exhibits phytotoxicity, reducing plant biomass and height under controlled conditions, likely due to oxidative stress induction . In contrast, substituted cyanamides like this compound may modulate this toxicity through steric and electronic effects from substituents.
- Pathogen Resistance: Cyanamide fertilization reduces Blumeria graminis (Bgt) infection in wheat compared to ammonium nitrate .
Substituted Phenylcyanamide Derivatives
Structural analogs with varying substituents highlight the impact of functional groups:
- (4-Chlorophenyl)cyanamide : The chloro substituent increases electrophilicity compared to the bromo-methoxy derivative. Chlorinated cyanamides are often explored as enzyme inhibitors.
Agricultural Cyanamide Derivatives
Cyanamide-based fertilizers (e.g., calcium cyanamide) are compared to this compound in terms of phytotoxicity and efficacy:
- Phytotoxicity : Cyanamide reduces plant biomass by 20–30% compared to ammonium nitrate, likely due to $ \text{H}2\text{O}2 $ accumulation . The bromo-methoxy derivative’s phytotoxicity remains unstudied but may differ due to slower degradation kinetics.
- Antioxidant Response : Cyanamide elevates salicylic acid (SA) in pathogen-infected plants, enhancing systemic acquired resistance . Substituents in this compound could influence SA signaling pathways.
Table 2 : Cyanamide vs. Ammonium Nitrate Fertilization Effects
| Parameter | Cyanamide | Ammonium Nitrate |
|---|---|---|
| Bgt Infection Reduction | 40–50% | 10–15% |
| Plant Biomass Reduction | 25% | 5% |
| $ \text{H}2\text{O}2 $ Levels | High | Low |
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